molecular formula C25H23N3O2S B2565529 3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole CAS No. 1321983-06-5

3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2565529
CAS No.: 1321983-06-5
M. Wt: 429.54
InChI Key: RENKLZJYWGUIGN-FMIVXFBMSA-N
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Description

“3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole” is a complex organic compound. It has been studied for its cytotoxicity on HeLa cells, in combination with doxorubicin (DOX) and cisplatin (CIS), and also for its influence on p53, TIMP-3, and miR-34a as therapeutic targets .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles were synthesized by the acylation of compound 8 with acyl chlorides .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. One study reported the alkylation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol with alkyl iodides .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of sulfone derivatives containing 1,2,4-triazole moieties showcases the chemical versatility of triazole compounds. These derivatives were synthesized starting from gallic acid, undergoing catalytic oxidation to yield the title sulfones with high purity and yield. The structural confirmation was achieved through elemental analysis, IR, 1H- and 13C-NMR spectral data, and detailed X-ray crystallography structural analysis of model triazole (Xu et al., 2010).

Molecular Rearrangements and Applications

The study on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles revealed the equilibrium position depends on the electronic properties of the substituent, highlighting the potential for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This capability underlines the compound's applicability in organic synthesis and pharmaceutical research (L'abbé et al., 1990).

Antitumor and Antiviral Activity

Derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting their significance in the development of new therapeutic agents against HIV-1. The synthesis and evaluation of these derivatives for their anti-HIV-1 activity, including their inhibitory effect on HIV-1 reverse transcriptase, underscore their potential in medicinal chemistry (Wu et al., 2007).

Corrosion Inhibition

The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated high inhibition efficiency for mild steel corrosion in acidic media, showcasing its potential application in industrial corrosion protection (Lagrenée et al., 2002).

Fluorescence and Sensing Applications

The fluorescent properties of solvatochromic dyes containing triazole units indicate their utility in developing fluorescent molecular probes for studying biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, useful for sensitive detection methods in biochemical and medical research (Diwu et al., 1997).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-29-22-16-15-20(18-23(22)30-2)24-26-27-25(28(24)21-13-7-4-8-14-21)31-17-9-12-19-10-5-3-6-11-19/h3-16,18H,17H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKLZJYWGUIGN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC=CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC/C=C/C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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